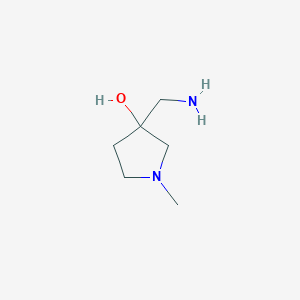

3-(Aminomethyl)-1-methylpyrrolidin-3-ol

Overview

Description

Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group. They are derivatives of amines and have one or more alkyl or aryl groups on the nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of aminomethyl compounds often involves various intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of aminomethyl compounds .Molecular Structure Analysis

The molecular structure of aminomethyl compounds is influenced by the number and type of alkyl or aryl groups attached to the nitrogen atom . The structure can have a significant impact on the physical and chemical properties of the compound .Chemical Reactions Analysis

Aminomethyl compounds can undergo various chemical reactions. For example, they can serve as synthetic equivalents to alkyl cations, radicals, and anions by the appropriate choice of reaction conditions .Physical And Chemical Properties Analysis

Physical properties of aminomethyl compounds include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications

Enantioselective Synthesis

Researchers have developed a novel and general method for the asymmetric synthesis of syn/anti-1,3-amino alcohols, demonstrating the versatility of pyrrolidine derivatives in synthesizing bioactive molecules. This method highlights the compound's utility in creating complex molecular architectures essential for pharmaceutical development (Jha, Kondekar, & Kumar, 2010).

Antioxidant Activity

A study explored the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants. It indicates the potential of pyrrolidine derivatives in modifying the antioxidant properties of compounds, which could be beneficial in pharmaceutical sciences (Hakobyan et al., 2020).

Antibacterial Agents

The synthesis and evaluation of pyrrolidine derivatives for their antibacterial activity have been documented. Such studies are crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance (Egawa et al., 1984).

Anticonvulsant Activity

Research into the anticonvulsant activity and structure-activity relationships of sodium channel blocking 3-aminopyrroles, derived from pyrrolidine, shows the potential of these compounds in the treatment of epilepsy. This underscores the importance of pyrrolidine derivatives in medicinal chemistry (Unverferth et al., 1998).

Metabotropic Glutamate Receptors

A study on selective activation of group-II metabotropic glutamate receptors by a pyrrolidine derivative showcases its neuroprotective potential. This highlights the therapeutic implications of pyrrolidine derivatives in neurodegenerative diseases (Battaglia et al., 1998).

Chemical Transformations

The ability of 3-aminopyrrolidin-2-ones to undergo various chemical transformations, leading to the creation of novel structures and potential pharmaceuticals, demonstrates the compound's versatility in organic synthesis (Kostyuchenko et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(aminomethyl)-1-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-6(9,4-7)5-8/h9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSONRNXBPIZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1-methylpyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)

![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)

amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)